Cas no 898445-78-8 (N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)
N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide
- 898445-78-8
- N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
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- Inchi: 1S/C13H17N3O2S/c1-9-7-14-13(18)16-12(9)19-8-11(17)15-10-5-3-2-4-6-10/h7,10H,1-6,8H2,(H,15,17)
- InChI Key: YBARGDIDNHFGBP-UHFFFAOYSA-N
- SMILES: S(C1C(=C)C=NC(N=1)=O)CC(NC1CCCCC1)=O
Computed Properties
- Exact Mass: 279.10414797g/mol
- Monoisotopic Mass: 279.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 96.2Ų
N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2585-0267-2μmol |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 2μl |
$85.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-5μmol |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 5μl |
$94.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-10μmol |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 10μl |
$103.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-20μmol |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 20μl |
$118.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-1mg |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 1mg |
$81.0 | 2023-05-19 | |
| Life Chemicals | F2585-0267-2mg |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 2mg |
$88.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-3mg |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 3mg |
$94.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-4mg |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 4mg |
$99.0 | 2023-05-19 | |
| Life Chemicals | F2585-0267-5mg |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 5mg |
$103.5 | 2023-05-19 | |
| Life Chemicals | F2585-0267-10mg |
N-cyclohexyl-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
898445-78-8 | 90%+ | 10mg |
$118.5 | 2023-05-19 |
N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on N-cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide
N-Cyclohexyl-2-(5-Methyl-2-Oxo-1,2-Dihydropyrimidin-4-Yl)Sulfanylacetamide: A Comprehensive Overview
N-Cyclohexyl-2-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide, identified by the CAS number 898445-78-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of sulfonamides, which are widely studied for their potential applications in drug development. The compound's structure features a cyclohexyl group attached to an acetamide moiety, which is further connected to a dihydropyrimidine ring system. This unique combination of functional groups contributes to its diverse chemical properties and biological activities.
Recent studies have highlighted the importance of dihydropyrimidine derivatives in medicinal chemistry. These compounds are known for their ability to modulate various cellular pathways, making them promising candidates for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of the sulfanyl group in N-Cyclohexyl... adds another layer of complexity to its structure, potentially enhancing its bioavailability and target specificity.
One of the most notable advancements in the study of this compound is its role in inhibiting specific kinases involved in cell signaling. Kinase inhibitors are critical in cancer therapy due to their ability to block the proliferation and survival signals of malignant cells. Preclinical studies have demonstrated that N-Cyclohexyl... exhibits potent inhibitory activity against several oncogenic kinases, suggesting its potential as a lead compound for anti-cancer drug development.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The dihydropyrimidine core is known to exhibit interesting electronic properties, which could be harnessed in the development of advanced materials such as organic semiconductors or sensors. Researchers have recently investigated the use of similar compounds in creating bio-inspired materials that mimic natural systems, further expanding the scope of this molecule's applications.
The synthesis of N-Cyclohexyl... involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the dihydropyrimidine ring through condensation reactions and the subsequent introduction of the sulfanyl and cyclohexyl groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Recent research has focused on assessing its biodegradability under various conditions, with findings indicating that it undergoes rapid hydrolysis under alkaline conditions. This information is vital for ensuring sustainable practices during its production and disposal.
In conclusion, N-Cyclohexyl... represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in its pharmacological and material properties, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from medicine to materials science.
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